molecular formula C13H11N3OS B1445067 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline CAS No. 1469080-63-4

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No.: B1445067
CAS No.: 1469080-63-4
M. Wt: 257.31 g/mol
InChI Key: SRSAXMRWTBCLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline ( 1469080-63-4) is a sophisticated small molecule of significant interest in medicinal chemistry research, particularly in the development of multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's . The compound features a 1,2,4-oxadiazole heterocycle, a key pharmacophore known for its bioisosteric properties, where it acts as a metabolically stable surrogate for ester and amide functionalities, thereby enhancing the stability and pharmacokinetic profile of potential drug candidates . This scaffold is found in several commercially available drugs and is the core structure in natural products such as quisqualic acid, which exhibits affinity for metabotropic glutamate receptors—targets for stroke, epilepsy, and neurodegenerative disorders . This derivative is specifically designed for research applications in drug discovery. The 1,2,4-oxadiazole ring is a versatile building block, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties . Recent scientific literature highlights that 1,2,4-oxadiazole-based derivatives show exceptional promise as acetylcholinesterase (AChE) inhibitors, with some compounds exhibiting potency greater than the standard drug donepezil, making them compelling candidates for the investigation of anti-Alzheimer therapies . The incorporation of the thiophene ring further augments its potential as a complex synthon for constructing diverse compound libraries. Researchers can utilize this chemical as a key intermediate in biology-oriented synthetic (BIODS) strategies to explore new biological possibilities and develop novel neuroprotective agents . The product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c14-10-5-2-1-4-9(10)8-12-15-13(16-17-12)11-6-3-7-18-11/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSAXMRWTBCLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Outline

  • Preparation of Amidoxime Intermediate:

    • Synthesize the amidoxime derivative from the corresponding nitrile precursor bearing the aniline moiety.
    • For example, starting from 2-aminobenzyl nitrile, treat with hydroxylamine hydrochloride under basic conditions to yield the amidoxime.
  • Preparation of Carboxylic Acid Derivative:

    • Use 2-thiophenecarboxylic acid or its activated ester (e.g., methyl or ethyl ester) as the coupling partner.
  • Cyclization to Form 1,2,4-Oxadiazole Ring:

    • React the amidoxime with the carboxylic acid derivative under conditions such as:
      • Use of coupling reagents like T3P, EDC, or DCC in the presence of a base (e.g., triethylamine).
      • Alternatively, employ one-pot procedures using NaOH/DMSO or Vilsmeier reagent activation for milder conditions and improved yields.
  • Purification:

    • The product is isolated by standard organic work-up and purified by recrystallization or chromatography.

Reaction Conditions and Yields

Step Reagents/Conditions Yield Range (%) Notes
Amidoxime formation Hydroxylamine hydrochloride, base, solvent 70–90 Mild conditions, aqueous or alcoholic solvent
Activation of carboxylic acid T3P/EDC/DCC, TEA, solvent (e.g., DCM) 80–95 Efficient coupling, requires dry conditions
Cyclization Heating at 80 °C for 0.5–6 h 87–97 High yields with T3P; moderate time
One-pot synthesis NaOH/DMSO, RT, 4–24 h 11–90 Variable yields; simple purification

Supporting Research Findings

  • The 1,2,4-oxadiazole ring system, including thiophene-substituted derivatives, has been extensively studied for biological activities such as anti-Alzheimer's effects, indicating the importance of efficient synthetic routes for these compounds.
  • Amidoxime and carboxylic acid derivative cyclizations remain the most practical and widely used methods for preparing such heterocycles with diverse substitution patterns.
  • Recent advances in one-pot syntheses and coupling reagent technologies have improved the accessibility of these compounds, facilitating research and potential drug development.

Summary Table of Preparation Methods for 1,2,4-Oxadiazole Derivatives

Method Key Reagents/Conditions Yield Range (%) Reaction Time Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime, acyl chloride, pyridine or TBAF catalyst Moderate to high (varies) Short to moderate (hours) Simple, straightforward Two products formed, purification difficulty
Amidoxime + Activated Carboxylic Acid Esters Amidoxime, esters, coupling reagents (T3P, EDC, DCC) 87–97 0.5–6 h Excellent yields, easy work-up Expensive activating agents
1,3-Dipolar Cycloaddition Nitrile oxide, nitrile, Pt(IV) catalyst Low to moderate Variable Mild conditions Poor solubility, expensive catalyst
One-pot Amidoxime + Carboxylic Acid Esters Amidoxime, esters, NaOH/DMSO or Vilsmeier reagent 11–93 4–24 h Simple purification, one-pot Variable yields, longer times
gem-Dibromomethylarenes + Amidoximes gem-Dibromomethylarenes, amidoximes ~90 Long High yields Complicated purification
Tandem Nitroalkenes + Arenes + Nitriles Nitroalkenes, arenes, nitriles, TfOH ~90 10 min Very fast, excellent yields Requires superacid, substrate limitations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) on the aniline ring participates in nucleophilic substitution reactions. This site is reactive toward electrophilic reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Key examples :

  • Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ yields N-methyl derivatives .

  • Acylation : Treatment with acetyl chloride forms acetamide derivatives, enhancing solubility for biological assays.

Reaction conditions :

Reaction TypeReagentsSolventTemperatureYield
AlkylationCH₃I, K₂CO₃DMF80°C75%
AcylationAcCl, Et₃NTHFRT82%

Cyclization and Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes cycloaddition or cleavage under specific conditions:

  • Acid Hydrolysis : In HCl/EtOH, the oxadiazole ring opens to form a diamide intermediate .

  • Thermal Rearrangement : Heating above 150°C induces ring contraction to form imidazole derivatives .

Mechanistic pathway :

OxadiazoleHClDiamideΔImidazole\text{Oxadiazole}\xrightarrow{\text{HCl}}\text{Diamide}\xrightarrow{\Delta}\text{Imidazole}

Cross-Coupling Reactions

The thiophene moiety enables metal-catalyzed coupling reactions, such as:

  • Suzuki Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ to form biaryl derivatives .

  • Sonogashira Coupling : Forms alkynylated products with terminal alkynes in the presence of CuI.

Optimized conditions for Suzuki coupling :

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄K₂CO₃DME/H₂O90°C88%

Oxidation and Reduction

  • Thiophene Oxidation : Treatment with m-CPBA oxidizes the thiophene sulfur to sulfoxide or sulfone.

  • Amine Reduction : The -NH₂ group can be reduced to -NH under hydrogenation conditions (H₂/Pd-C) .

Oxidation outcomes :

Oxidizing AgentProductYield
m-CPBASulfoxide65%
H₂O₂/Fe³⁺Sulfone58%

Synthetic Methodologies

Industrial-scale synthesis employs:

  • Continuous Flow Reactors : For oxadiazole ring formation (90% yield).

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min .

Comparison of methods :

MethodTimeYieldCost
Conventional Heating8 h75%Low
Microwave0.5 h89%High

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant potential in medicinal chemistry due to its anticancer properties. Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer activities against various cell lines:

Cell Line IC50 (µM)
Human cervical carcinoma (HeLa)9.27
Colon adenocarcinoma (Caco-2)2.76
Renal cancer (RXF 486)1.143

These findings suggest that the compound can inhibit tumor growth effectively, particularly in renal and cervical cancers.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole structures possess antimicrobial properties. The incorporation of the thiophene group may enhance the activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Material Science

In material science, derivatives of this compound could be utilized in the development of organic semiconductors and photovoltaic materials due to their electronic properties stemming from the heterocyclic structures . The unique electronic characteristics imparted by the thiophene and oxadiazole rings can lead to improved charge transport properties in organic electronic devices.

Case Study 1: Anticancer Screening

A study conducted on a series of oxadiazole derivatives, including this compound, evaluated their efficacy against multiple cancer cell lines. The results demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound revealed that it can be synthesized through a series of reactions involving cyclization and condensation techniques. The synthesis process was optimized for yield and purity using flow chemistry methods, which are advantageous for scaling up production in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound Reference
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline Para-substituted aniline C₁₃H₁₁N₃OS 257.31 Aniline substitution at para position; altered steric/electronic effects
3-(3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl)aniline Methyl group on thiophene ring C₁₄H₁₃N₃OS 271.34 Increased lipophilicity; potential metabolic stability
2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline Thiophene substituted at position 3 C₁₃H₁₁N₃OS 257.31 Altered electronic conjugation due to thiophene orientation
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline Phenyl group instead of thiophene C₁₄H₁₁N₃O 237.26 Reduced sulfur content; altered π-π stacking potential
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid Hydroxyethoxy-thiophene and acetic acid substituents C₁₈H₁₆N₃O₅S₂ 430.46 Extended side chain; demonstrated DNA-binding affinity (ΔG = −6.58 kcal/mol)

Biological Activity

The compound 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline , with the chemical formula C13_{13}H11_{11}N3_3OS and a molecular weight of 257.31 g/mol, is a derivative of oxadiazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : The initial step often includes cyclization reactions to create the 1,2,4-oxadiazole structure.
  • Introduction of the Thiophenyl Group : This is achieved through condensation reactions.
  • Functionalization : The final step involves attaching the aniline moiety to yield the target compound.

Biological Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • A review highlighted that various oxadiazole derivatives demonstrated cytotoxic effects against multiple human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with varying IC50_{50} values .
  • A specific study noted that compounds similar to this compound showed promising activity against resistant strains of Mycobacterium tuberculosis, suggesting potential for broader therapeutic applications .

Antimicrobial Properties

Compounds within this class have also been evaluated for their antimicrobial efficacy:

  • The presence of the thiophenyl group enhances biological activity against various bacterial strains .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

StudyCompoundCell LineIC50_{50} (µM)Activity
3aM. tuberculosis1.63Active against monoresistant strains
5aMCF-7<0.5Induces apoptosis
7aA5494.37 ± 0.7Significant anticancer activity

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Some oxadiazole derivatives have been shown to inhibit carbonic anhydrases (CAs), which are involved in tumor progression .
  • Induction of Apoptosis : Certain compounds induce programmed cell death in cancer cells through mitochondrial pathways .

Q & A

Q. What analytical methods distinguish regioisomers in oxadiazole-thiophene systems?

  • Techniques :
  • NOESY NMR : Identify spatial proximity between thiophene protons and the methylene linker.
  • X-ray Diffraction : Resolve regiochemistry unambiguously; for example, SHELXL refinement can differentiate 1,2,4-oxadiazole vs. 1,3,4-isomers .
  • LC-MS/MS : Use collision-induced dissociation to compare fragmentation pathways of isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Reactant of Route 2
Reactant of Route 2
2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.